Cas no 52090-27-4 (1-(2-Methyl-3,5-dinitrobenzoyl)piperidine)
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- (2-Methyl-3,5-dinitro-phenyl)-piperidin-1-yl-methanone
- MFCD00416597
- Oprea1_744543
- 52090-27-4
- LS-07209
- 1-(2-methyl-3,5-dinitrobenzoyl)piperidine
- H33839
- ALBB-023099
- piperidine, 1-(2-methyl-3,5-dinitrobenzoyl)-
- (2-methyl-3,5-dinitrophenyl)(piperidin-1-yl)methanone
- AKOS003273050
- (2-methyl-3,5-dinitrophenyl)-piperidin-1-ylmethanone
- CS-0322996
- STK164596
- 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine
-
- MDL: MFCD00416597
- Inchi: 1S/C13H15N3O5/c1-9-11(13(17)14-5-3-2-4-6-14)7-10(15(18)19)8-12(9)16(20)21/h7-8H,2-6H2,1H3
- InChI Key: NYUIMWZLXPIUTJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-])N1CCCCC1
Computed Properties
- Exact Mass: 293.10117059Da
- Monoisotopic Mass: 293.10117059Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 112Ų
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M128710-500mg |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M128710-1000mg |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | M128710-2000mg |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 2g |
$ 615.00 | 2022-06-04 | ||
| abcr | AB413952-500 mg |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 500MG |
€165.80 | 2022-03-02 | ||
| abcr | AB413952-1 g |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 1g |
€188.00 | 2022-03-02 | ||
| abcr | AB413952-500mg |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 500mg |
€168.00 | 2023-09-05 | ||
| abcr | AB413952-1g |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine |
52090-27-4 | 1g |
€192.00 | 2023-09-05 | ||
| A2B Chem LLC | AJ07843-500mg |
(2-Methyl-3,5-dinitrophenyl)(piperidin-1-yl)methanone |
52090-27-4 | >95% | 500mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AJ07843-1g |
(2-Methyl-3,5-dinitrophenyl)(piperidin-1-yl)methanone |
52090-27-4 | >95% | 1g |
$405.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393666-1g |
(2-Methyl-3,5-dinitrophenyl)(piperidin-1-yl)methanone |
52090-27-4 | 97% | 1g |
¥917.00 | 2024-05-10 |
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine
Professional Introduction to Compound with CAS No 52090-27-4 and Product Name *1-(2-Methyl-3,5-dinitrobenzoyl)piperidine*
Compound with the CAS number 52090-27-4 and the product name 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The combination of a piperidine ring with a 2-methyl-3,5-dinitrobenzoyl moiety introduces specific electronic and steric characteristics that make it a valuable scaffold for drug discovery.
The piperidine core is a well-known pharmacophore in drug design, recognized for its ability to enhance bioavailability and binding affinity to biological targets. Its cyclic structure provides stability and flexibility, allowing for diverse functionalization. In contrast, the 2-methyl-3,5-dinitrobenzoyl group introduces electron-withdrawing nitro substituents, which can modulate the reactivity and electronic properties of the molecule. This dual functionality makes 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine a promising candidate for further exploration in the development of novel therapeutic agents.
Recent studies have highlighted the importance of nitroaromatic compounds in medicinal chemistry. The nitro group in particular has been extensively studied for its ability to serve as a pharmacophore in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The presence of multiple nitro groups in 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine enhances its potential as an intermediate in synthesizing bioactive molecules. This compound’s unique structure allows for selective modifications at different positions, enabling chemists to tailor its properties for specific biological targets.
In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds remain a cornerstone of innovation. The piperidine ring is particularly noteworthy due to its prevalence in biologically active molecules. Its structural motif is found in numerous FDA-approved drugs, underscoring its significance in medicinal chemistry. The incorporation of the 2-methyl-3,5-dinitrobenzoyl group into this framework not only retains these beneficial properties but also introduces additional functional handles that can be exploited for further chemical manipulation.
The electronic properties of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine are influenced by the presence of the nitro groups, which are known to be strong electron-withdrawing agents. This characteristic can be leveraged to modulate the reactivity of the molecule, making it a versatile building block for constructing more complex pharmacophores. The methyl group at position 2 further influences the steric environment around the piperidine ring, potentially affecting how the compound interacts with biological targets.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical structure suggests utility in materials science and agrochemicals as well. The nitroaromatic moiety is particularly interesting because it can participate in various chemical reactions, including reduction to amino groups or diazotization reactions, opening up multiple synthetic pathways.
In conclusion, compound with CAS No 52090-27-4 and product name 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset for researchers exploring new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in drug discovery and development.
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